2-(4-Bromo-3-methoxyphenyl)propan-2-ol
Description
Chemical Structure and Properties 2-(4-Bromo-3-methoxyphenyl)propan-2-ol is a tertiary alcohol derivative featuring a bromine atom at the para position and a methoxy group at the meta position on the aromatic ring.
| Property | Value for 2-(5-bromo-2-methoxyphenyl)propan-2-ol |
|---|---|
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.116 g/mol |
| Key Substituents | 5-bromo, 2-methoxy |
This positional isomerism significantly impacts physicochemical properties such as solubility, melting point, and reactivity.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3 |
InChI Key |
HHVSKGCZCMFGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Br)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)propan-2-ol typically involves the bromination of 3-methoxyphenylpropan-2-ol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide . The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, forming methoxyphenylpropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxyacetophenone.
Reduction: Formation of 3-methoxyphenylpropan-2-ol.
Substitution: Formation of compounds like 2-(4-methoxyphenyl)propan-2-ol or 2-(4-cyanophenyl)propan-2-ol.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)propan-2-ol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomerism: Bromine and Methoxy Substitution
The substitution pattern of bromine and methoxy groups on the phenyl ring critically influences biological activity and synthetic accessibility:
- 2-(5-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 338385-91-4): Bromine at position 5, methoxy at position 2. This isomer has been extensively studied for its synthetic routes, with six documented methods emphasizing efficiency and yield optimization .
- 2-(4-Bromo-3-methoxyphenyl)propan-2-ol: Bromine at position 4, methoxy at position 3.
Halogenated Propan-2-ol Derivatives
Compounds such as 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5a) and 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5b) highlight the role of halogen choice (Cl vs. Br) and ether linkages. These derivatives, synthesized via enzymatic catalysis (CALB), demonstrate the importance of green chemistry approaches in improving sustainability and stereochemical control .
Pharmacologically Active Analogs
Propan-2-ol derivatives like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (11) exhibit antiarrhythmic, hypotensive, and adrenoceptor-binding activities. Their yields (70% and 68%, respectively) underscore the efficiency of multi-step synthetic protocols involving indole and phenoxy moieties .
Yield and Efficiency
| Compound | Synthetic Yield |
|---|---|
| (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol derivative (10) | 70% |
| (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol derivative (11) | 68% |
Pharmacological and Industrial Relevance
While this compound lacks direct pharmacological data, its analogs demonstrate:
- Adrenoceptor Binding: Structural features like methoxy and halogen groups enhance affinity for α₁-, α₂-, and β₁-adrenoceptors, critical for cardiovascular drug development .
- Green Chemistry Potential: Enzymatic synthesis (e.g., CALB) offers sustainable pathways for halogenated propan-2-ol derivatives, reducing reliance on hazardous reagents .
Biological Activity
2-(4-Bromo-3-methoxyphenyl)propan-2-ol is an organic compound with significant biological activity, characterized by its molecular formula CHBrO and a molecular weight of approximately 245.12 g/mol. This compound features a propan-2-ol moiety attached to a phenyl ring that is substituted with bromine and methoxy groups, which enhance its reactivity and biological interactions. The following sections provide an overview of its biological activities, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves enzyme inhibition and receptor interaction. The compound demonstrates selective binding to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for potential therapeutic applications, particularly in drug development.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which may be beneficial in treating diseases where such enzymes play a critical role. The compound's unique structural features allow for enhanced binding affinity to biological targets, suggesting its potential as a lead compound in pharmacological studies.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi, making it a candidate for further exploration in the development of antimicrobial agents.
Case Studies and Research Findings
-
Antibacterial Properties :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .
- In another study, it was effective against Candida albicans, with MIC values indicating strong antifungal activity .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The unique combination of bromine and methoxy substituents on the phenyl ring significantly influences the biological activity of this compound. Comparative studies with structurally similar compounds revealed that these substitutions enhance its reactivity and binding affinity to target enzymes.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromoanisole | Lacks propan-2-ol moiety | Simple aromatic structure without alcohol functionality |
| 4-Bromo-3-fluoroanisole | Contains fluorine instead of methoxy | Different halogen affecting reactivity |
| 4-Bromo-3-methylphenol | Similar structure but lacks propan-2-ol group | Different functional group affecting reactivity |
| 1-Bromo-3-(4-methylphenoxy)propan-2-ol | Contains phenoxy group | Different substitution pattern influencing properties |
Research Applications
The multifaceted nature of this compound makes it an intriguing subject for research across various fields:
- Medicinal Chemistry : Its potential as a therapeutic agent is being explored due to its ability to modulate enzyme activity.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
- Pharmacology : Ongoing studies aim to further elucidate its mechanisms of action and therapeutic applications in treating infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
